molecular formula C8HCl3F6O B6311628 2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride CAS No. 1858249-68-9

2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride

Cat. No.: B6311628
CAS No.: 1858249-68-9
M. Wt: 333.4 g/mol
InChI Key: VRNDVGKUQJQLEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride is a versatile chemical compound known for its high stability and solubility. It is widely used in scientific research, particularly in organic synthesis and pharmaceutical development. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride typically involves the replacement of nitro groups in nitrobenzotrifluoride with chlorine using molecular chlorine in the presence of a catalyst. This process often employs a Friedel-Crafts type of catalyst, such as aluminium trichloride, and a divalent sulphur compound . The reaction conditions include the use of a 150ml 4-neck brown flask fitted with a PTFE paddle agitator, thermometer, and gas inlet tube .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of pressurized reactors and advanced catalytic systems are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include molecular chlorine, aluminium trichloride, and other Friedel-Crafts catalysts . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various substituted benzotrifluorides, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals .

Scientific Research Applications

2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride is extensively used in scientific research due to its remarkable properties. Some of its applications include:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Development: The compound is used in the development of new drugs and therapeutic agents due to its stability and reactivity.

    Agrochemicals: It is employed in the synthesis of herbicides and pesticides, contributing to crop protection.

Mechanism of Action

The mechanism of action of 2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form stable intermediates and products, which can interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichlorobenzotrifluoride: Similar in structure but lacks the trifluoromethoxy group.

    4-Chlorobenzotrifluoride: Contains only one chlorine atom and a trifluoromethyl group.

    Trifluorotoluene: A simpler structure with only a trifluoromethyl group attached to the benzene ring.

Uniqueness

2,3,4-Trichloro-5-(trifluoromethoxy)benzotrifluoride is unique due to the presence of both chlorine and trifluoromethoxy groups, which confer high stability and reactivity. This makes it particularly valuable in applications requiring robust chemical intermediates.

Properties

IUPAC Name

2,3,4-trichloro-1-(trifluoromethoxy)-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3F6O/c9-4-2(7(12,13)14)1-3(5(10)6(4)11)18-8(15,16)17/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNDVGKUQJQLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1OC(F)(F)F)Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3F6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.